1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
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Overview
Description
1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of an appropriate aryl ketone with 2-amino-N-heterocycles in the presence of a methylene donor such as dimethyl sulfoxide. The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and catalysts like palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold in the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of biological pathways and mechanisms.
Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications, including the development of new drugs for infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may act as a covalent inhibitor, targeting specific proteins involved in cancer cell proliferation. The compound’s structure allows it to form covalent bonds with target proteins, leading to the inhibition of their activity and subsequent cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile can be compared with other similar compounds in the imidazo[1,2-a]pyridine class:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant anti-tuberculosis activity and are used in the development of new TB drugs.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds are important in medicinal chemistry and have applications in drug development and material science.
Properties
CAS No. |
571149-58-1 |
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Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3-methyl-1-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C16H15N3/c1-10(2)15-8-11(3)12(9-17)16-18-13-6-4-5-7-14(13)19(15)16/h4-8,10H,1-3H3 |
InChI Key |
QIURXNZSHHXMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)C(C)C)C#N |
Origin of Product |
United States |
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